
(S)-N-(1-(Furan-2-yl)butyl)-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-(1-(Furan-2-yl)butyl)-4-methylbenzenesulfonamide is a compound that features a furan ring, a butyl chain, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(1-(Furan-2-yl)butyl)-4-methylbenzenesulfonamide typically involves the following steps:
Formation of the butyl-furan intermediate: This can be achieved by reacting furan with a butyl halide under basic conditions.
Sulfonamide formation: The butyl-furan intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(1-(Furan-2-yl)butyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The furan ring can participate in electrophilic substitution reactions, similar to benzene, but more reactive due to the electron-rich nature of the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under controlled conditions.
Major Products
Oxidation: Furanones or other oxygenated derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the furan ring.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for designing new drugs, particularly those targeting enzymes or receptors.
Material Science: The compound can be used in the synthesis of polymers or other materials with specific properties.
Biological Studies: It can be used to study the interactions of sulfonamide groups with biological molecules.
Industrial Applications: Potential use in the development of new catalysts or as intermediates in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (S)-N-(1-(Furan-2-yl)butyl)-4-methylbenzenesulfonamide largely depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The furan ring and sulfonamide group can interact with biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
N-(1-(Furan-2-yl)butyl)-4-methylbenzenesulfonamide: Lacks the stereochemistry of the (S)-enantiomer.
N-(1-(Furan-2-yl)ethyl)-4-methylbenzenesulfonamide: Shorter alkyl chain.
N-(1-(Thiophen-2-yl)butyl)-4-methylbenzenesulfonamide: Contains a thiophene ring instead of a furan ring.
Uniqueness
(S)-N-(1-(Furan-2-yl)butyl)-4-methylbenzenesulfonamide is unique due to its specific stereochemistry, which can influence its biological activity and interactions with other molecules. The presence of the furan ring also imparts distinct reactivity and properties compared to similar compounds with different heterocycles.
Properties
Molecular Formula |
C15H19NO3S |
|---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
N-[(1S)-1-(furan-2-yl)butyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H19NO3S/c1-3-5-14(15-6-4-11-19-15)16-20(17,18)13-9-7-12(2)8-10-13/h4,6-11,14,16H,3,5H2,1-2H3/t14-/m0/s1 |
InChI Key |
FFVDKRRKGUDNRA-AWEZNQCLSA-N |
Isomeric SMILES |
CCC[C@@H](C1=CC=CO1)NS(=O)(=O)C2=CC=C(C=C2)C |
Canonical SMILES |
CCCC(C1=CC=CO1)NS(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Ethyl-3-(methoxymethyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B15209566.png)
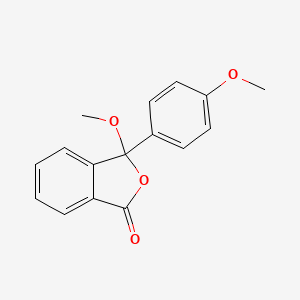

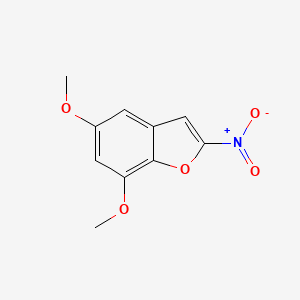
![Methyl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate](/img/structure/B15209580.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-4-methylpyrrolidine](/img/structure/B15209581.png)


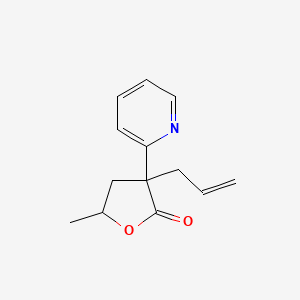
![1H-pyrazolo[1,5-a]benzimidazole-2,3-diamine](/img/structure/B15209609.png)

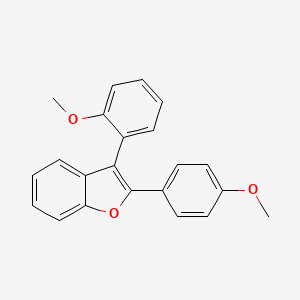
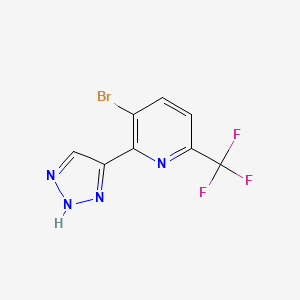
![Benzenesulfonamide, 4-butyl-N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-](/img/structure/B15209646.png)
